molecular formula C11H11NO B2456242 1-Aminonaphthalene-2-methanol CAS No. 912365-38-9

1-Aminonaphthalene-2-methanol

Cat. No.: B2456242
CAS No.: 912365-38-9
M. Wt: 173.215
InChI Key: BTBVJJUAEXXYAY-UHFFFAOYSA-N
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Description

1-Aminonaphthalene-2-methanol is an organic compound with the molecular formula C11H11NO It consists of a naphthalene ring substituted with an amino group at the first position and a hydroxymethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-2-methanol can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene-2-methanol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. Another method involves the Bucherer reaction, where 1-naphthol is reacted with ammonium sulfite and formaldehyde under specific conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The process is optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Aminonaphthalene-2-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products:

    Oxidation: 1-Naphthoic acid.

    Reduction: this compound remains unchanged.

    Substitution: 1-Halonaphthalene-2-methanol.

Scientific Research Applications

1-Aminonaphthalene-2-methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-2-methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    1-Aminonaphthalene: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    2-Aminonaphthalene: Has the amino group at a different position, leading to different chemical properties and reactivity.

    1-Naphthol: Contains a hydroxyl group instead of an amino group, resulting in different chemical behavior.

Uniqueness: 1-Aminonaphthalene-2-methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.

Properties

IUPAC Name

(1-aminonaphthalen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBVJJUAEXXYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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